Cas no 1867358-15-3 ((2R)-1-(Methylamino)butan-2-ol)

(2R)-1-(Methylamino)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 1-(methylamino)-, (2R)-
- EN300-2938377
- (2R)-1-(Methylamino)butan-2-ol
- SCHEMBL18412654
- 1867358-15-3
-
- MDL: MFCD32068677
- インチ: 1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1
- InChIKey: RDTCWQXQLWFJGY-RXMQYKEDSA-N
- ほほえんだ: O[C@@H](CNC)CC
計算された属性
- せいみつぶんしりょう: 103.099714038g/mol
- どういたいしつりょう: 103.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 39.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 0.875±0.06 g/cm3(Predicted)
- ふってん: 170.4±13.0 °C(Predicted)
- 酸性度係数(pKa): 14.91±0.20(Predicted)
(2R)-1-(Methylamino)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2938377-0.05g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.05g |
$162.0 | 2023-09-06 | |
Enamine | EN300-2938377-0.5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.5g |
$546.0 | 2023-09-06 | |
Enamine | EN300-2938377-2.5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 2.5g |
$1370.0 | 2023-09-06 | |
Aaron | AR028LX6-2.5g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 2.5g |
$1909.00 | 2025-02-16 | |
Aaron | AR028LX6-1g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 1g |
$987.00 | 2025-02-16 | |
Enamine | EN300-2938377-10.0g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 10g |
$3007.0 | 2023-05-30 | |
Enamine | EN300-2938377-0.1g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.1g |
$241.0 | 2023-09-06 | |
Enamine | EN300-2938377-0.25g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 0.25g |
$347.0 | 2023-09-06 | |
Enamine | EN300-2938377-1g |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 1g |
$699.0 | 2023-09-06 | |
Aaron | AR028LX6-50mg |
(2R)-1-(methylamino)butan-2-ol |
1867358-15-3 | 95% | 50mg |
$248.00 | 2025-02-16 |
(2R)-1-(Methylamino)butan-2-ol 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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3. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
(2R)-1-(Methylamino)butan-2-olに関する追加情報
Comprehensive Overview of (2R)-1-(Methylamino)butan-2-ol (CAS No. 1867358-15-3): Properties, Applications, and Industry Insights
(2R)-1-(Methylamino)butan-2-ol (CAS No. 1867358-15-3) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. Its molecular structure features a stereocenter at the 2-position, making it a valuable intermediate for asymmetric synthesis. The compound's methylamino and hydroxyl functional groups contribute to its versatility in drug development, particularly in the design of bioactive molecules and chiral catalysts. Recent studies highlight its potential in modulating enzyme activity and enhancing drug delivery systems, aligning with the growing demand for precision medicine.
The synthesis of (2R)-1-(Methylamino)butan-2-ol often involves enantioselective reduction or kinetic resolution techniques, which are critical for achieving high optical purity. Researchers emphasize its role in producing pharmaceutical intermediates for antibiotics and central nervous system (CNS) therapeutics. With the rise of green chemistry trends, sustainable production methods for this compound—such as biocatalysis—are gaining traction, addressing environmental concerns while maintaining cost efficiency.
In analytical chemistry, CAS No. 1867358-15-3 is characterized using advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent quality control standards, a topic frequently searched by professionals in regulatory affairs. The compound's solubility in polar solvents and stability under controlled conditions further support its utility in formulation science.
Market trends indicate increasing interest in (2R)-1-(Methylamino)butan-2-ol due to its applications in peptide synthesis and ligand design. Startups and academic labs are exploring its derivatives for neurodegenerative disease research, a hot topic in 2024. Additionally, its compatibility with continuous flow chemistry systems aligns with Industry 4.0 automation demands, making it a candidate for scalable production.
From a commercial perspective, suppliers of CAS No. 1867358-15-3 prioritize GMP certification and batch-to-batch consistency, reflecting end-user concerns about supply chain reliability. Regulatory databases like REACH and FDA submissions often cite this compound, underscoring its compliance with global safety protocols. For researchers, understanding its structure-activity relationship (SAR) remains a key focus area, particularly in computational chemistry models.
Future directions for (2R)-1-(Methylamino)butan-2-ol include exploring its synergistic effects with other chiral auxiliaries and optimizing catalytic asymmetric routes. As the pharmaceutical industry shifts toward personalized therapeutics, this compound's role in stereoselective synthesis is expected to expand, driving innovation in process chemistry and patent landscapes.
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